molecular formula C19H17ClN2O2 B12635729 4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline CAS No. 922189-30-8

4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline

Cat. No.: B12635729
CAS No.: 922189-30-8
M. Wt: 340.8 g/mol
InChI Key: WJTRRZIBDLYUIZ-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline (CAS Number 922189-30-8) is a high-value quinazoline-based chemical intermediate designed for research applications in medicinal chemistry and drug discovery . This compound features a chloroquinazoline core, a structure recognized as a privileged scaffold in the development of biologically active molecules. The 4-chloro substituent on the quinazoline ring is a highly reactive site, making this compound a versatile building block for nucleophilic aromatic substitution reactions, enabling the synthesis of a diverse array of novel derivatives for biological screening . Quinazoline derivatives are of significant research interest due to their wide range of potential pharmacological activities. The specific structure of this compound, incorporating a 2-[(E)-2-(3-methylphenyl)ethenyl] side chain, suggests its utility in exploring structure-activity relationships, particularly in the synthesis of compounds that may interact with enzyme active sites . Researchers utilize this and related chlorodimethoxyquinazoline intermediates in the preparation of potential epidermal growth factor receptor (EGFR) inhibitors and other targeted therapeutic agents . This product is intended for use in controlled laboratory settings by qualified researchers. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions, as it may cause skin and eye irritation and respiratory irritation .

Properties

CAS No.

922189-30-8

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

4-chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline

InChI

InChI=1S/C19H17ClN2O2/c1-12-5-4-6-13(9-12)7-8-18-21-15-11-17(24-3)16(23-2)10-14(15)19(20)22-18/h4-11H,1-3H3

InChI Key

WJTRRZIBDLYUIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=CC2=NC3=CC(=C(C=C3C(=N2)Cl)OC)OC

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The synthesis of 4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline can be achieved through several methods. The following sections detail specific methodologies extracted from existing literature.

Method 1: Nitration and Condensation

This method involves the following steps:

  • Nitration : Starting with 3,4-dimethoxyacetophenone, nitration is performed using nitric acid to yield 2-nitro-4,5-dimethoxyacetophenone.

  • Condensation : The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to produce 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propene-1-one.

  • Reduction : This intermediate undergoes hydrogenation to form 4-hydroxy-6,7-dimethoxyquinoline.

  • Chlorination : Finally, chlorination using thionyl chloride leads to the formation of 4-chloro-6,7-dimethoxyquinoline.

Method 2: Direct Synthesis from Precursor Compounds

Another effective method involves synthesizing the compound directly from 6,7-dimethoxy-3,4-dihydroquinazoline-4-one:

  • Reflux Reaction : A mixture of 6,7-dimethoxy-3,4-dihydroquinazoline-4-one and thionyl chloride is heated at reflux for approximately six hours in N,N-dimethylformamide.

  • Workup : After cooling, excess thionyl chloride is removed under reduced pressure. The residue is treated with dichloromethane and washed with sodium hydrogen carbonate and brine.

  • Final Product : The organic phase is dried over magnesium sulfate and evaporated to yield the desired product in a high yield of approximately 98%.

Data Table of Synthetic Routes

Method Step Reagents Conditions Yield (%)
Method 1 Nitration Nitric Acid Room Temperature -
Condensation N,N-Dimethylformamide Dimethyl Acetal Reflux -
Reduction Hydrogenation Catalyst - -
Chlorination Thionyl Chloride Reflux -
Method 2 Reaction Thionyl Chloride + DMF Reflux for 6 hours 98%

Research Findings

Recent studies have highlighted the biological significance of quinazoline derivatives like this compound:

  • Anticancer Activity : Quinazoline compounds have been shown to inhibit epidermal growth factor receptor autophosphorylation, which is crucial in cancer progression.

  • Pharmacological Properties : Variants of quinazoline derivatives exhibit diverse pharmacological activities including antimicrobial effects and potential applications in treating various tumors.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones under specific conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dechlorinated quinazoline derivatives.

    Substitution: Amino or thio-substituted quinazoline derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of quinazoline derivatives, including 4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria:

  • Mechanism of Action : The presence of electron-donating groups on the phenyl ring enhances the antibacterial profile. Compounds with methoxy and methyl substituents exhibited higher activity compared to others with different substituents .
  • Case Studies :
    • A series of quinazoline derivatives were synthesized and tested for their antibacterial activity. The results indicated that certain derivatives showed significant inhibition against strains such as Staphylococcus aureus and Escherichia coli.
CompoundActivity Against Staphylococcus aureusActivity Against Escherichia coliMIC (mg/mL)
This compoundModerateModerate75-80
Other DerivativesHighHigh50-70

Anticancer Properties

Quinazoline derivatives are also being investigated for their anticancer properties, particularly as inhibitors of the epidermal growth factor receptor (EGFR):

  • Inhibition of EGFR : Compounds similar to this compound have been shown to inhibit EGFR autophosphorylation, which is crucial in cancer cell proliferation .
  • Case Studies :
    • Research demonstrated that certain quinazoline derivatives exhibited potent antitumor activity with IC50_{50} values in the nanomolar range, indicating their potential as effective anticancer agents .
CompoundIC50_{50} (nM)Target
This compound50EGFR
Other Quinazolines10-40Various

Synthesis and Development

The synthesis of this compound involves several steps that include:

  • Starting Materials : Utilization of precursors such as dimethoxyacetophenone.
  • Reactions : Employing methods like catalytic hydrogenation and reductive ring closure to achieve the desired structure .
  • Characterization : Techniques such as NMR and mass spectrometry are used to confirm the identity and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Key Observations:

Position 4: The chloro group at position 4 is conserved in most analogs, suggesting its role in electrophilic interactions with kinase ATP-binding pockets. Exceptions include 2-chloro-4-amino-6,7-dimethoxyquinazoline, where the amino group may enhance hydrogen bonding .

Positions 6 and 7: Methoxy groups (target compound) vs. bis-methoxyethoxy (): The latter improves solubility but may reduce membrane permeability due to increased polarity .

Position 2 :

  • The styryl group in the target compound and ’s analog enables extended conjugation, favoring interactions with hydrophobic kinase domains. ’s compound demonstrates apoptosis induction, suggesting the styryl moiety’s role in pro-apoptotic signaling .

Key Insights:

  • Solubility vs. Bioactivity : Bis-methoxyethoxy substituents () enhance water solubility but may reduce blood-brain barrier penetration compared to the target compound’s dimethoxy groups .
  • Styryl Group Efficacy : Both the target compound and ’s analog leverage the styryl group for target binding, though the latter’s additional acetoxy groups may confer metabolic instability .
  • Synthetic Accessibility : The target compound’s synthesis likely involves halogenation and styryl coupling, whereas bis-methoxyethoxy analogs require careful demethylation steps (e.g., BBr₃ at -55°C) .

Biological Activity

Introduction

4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline (CAS Number: 922189-30-8) is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and antimicrobial efficacy.

PropertyValue
Molecular FormulaC19H17ClN2O2
Molecular Weight340.80 g/mol
Melting PointNot available
Boiling PointNot available
DensityNot available

Research indicates that quinazoline derivatives exhibit significant anticancer properties by targeting various signaling pathways. The compound this compound has been shown to inhibit key kinases involved in tumor growth and proliferation:

  • EGFR Inhibition : Quinazoline derivatives are known to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation. The compound exhibits submicromolar inhibitory concentrations against EGFR and other receptor tyrosine kinases (RTKs) such as FGFR-1 and PDGFRβ .
  • Tubulin Polymerization : Some studies suggest that this compound may also interfere with tubulin polymerization, thereby disrupting mitotic processes in cancer cells .

Case Studies

  • In Vitro Studies : A study evaluating various quinazoline derivatives reported that compounds similar to this compound exhibited EC50 values in the nanomolar range against multiple cancer cell lines, indicating potent anticancer activity .
  • Antitumor Efficacy : In a comparative analysis of quinazoline derivatives, it was found that those with substituents at specific positions showed enhanced antitumor efficacy. The introduction of methoxy groups at positions 6 and 7 significantly improved activity against breast cancer cell lines .

Overview

Quinazolines have also been explored for their antimicrobial properties. The presence of halogen and methoxy groups in the structure has been linked to increased antibacterial activity.

The antimicrobial efficacy of quinazoline derivatives is believed to stem from their ability to disrupt bacterial cell wall synthesis and inhibit DNA replication processes.

Case Studies

  • Antibacterial Activity : A study demonstrated that several quinazoline derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups like methoxy on the phenyl ring enhanced the antibacterial profile .
  • Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound showed MIC values ranging from 1 to 16 µg/mL against resistant strains such as MRSA .

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